N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane, commonly known as CL-20, is a high-energy density compound with a cage-like polycyclic nitramine structure. It is a white crystalline substance with the molecular formula C6H6N12O12. CL-20 is recognized for its exceptional explosive power and has garnered significant interest in both military and civilian applications due to its high energy output and relatively low sensitivity compared to other high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-20 involves multiple steps, starting from hexamine. The key steps include nitration and cyclization reactions. One common synthetic route involves the nitration of hexamine to form hexanitrohexaazaisowurtzitane. This process typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of CL-20 often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as spray-drying and recrystallization are used to produce high-purity CL-20 with improved stability and reduced sensitivity .
Chemical Reactions Analysis
Types of Reactions
CL-20 undergoes various chemical reactions, including:
Oxidation: CL-20 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of CL-20 can yield different reduced forms of the compound.
Substitution: CL-20 can participate in substitution reactions where nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CL-20 can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
CL-20 has a wide range of scientific research applications:
Chemistry: CL-20 is studied for its unique structural properties and reactivity, making it a subject of interest in the field of energetic materials.
Biology: Research is ongoing to explore the potential biological effects and applications of CL-20, although its primary use remains in non-biological fields.
Medicine: While not commonly used in medicine, the study of CL-20’s interactions with biological systems can provide insights into its safety and potential therapeutic applications.
Industry: CL-20 is used in the defense industry for the development of advanced explosives and propellants. .
Mechanism of Action
The mechanism of action of CL-20 involves its decomposition under specific conditions, leading to the rapid release of energy. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds and the formation of gaseous products such as nitrogen, carbon dioxide, and water. This rapid decomposition and gas formation contribute to the explosive power of CL-20 .
Comparison with Similar Compounds
Similar Compounds
HMX (Octogen): Another high-energy explosive with a similar nitramine structure.
RDX (Cyclonite): A widely used explosive with a lower energy density compared to CL-20.
TNT (Trinitrotoluene): A common explosive with lower energy output and higher sensitivity than CL-20
Uniqueness of CL-20
CL-20 stands out due to its higher energy density and relatively lower sensitivity compared to other high-energy explosives. Its unique cage-like structure contributes to its stability and performance, making it a preferred choice for advanced explosive applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMGUKBVDZLVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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